N,N-diethylethanamine;3-(2-methylphenyl)-6-phenyl-2,5-bis(sulfanylidene)-4,7a-dihydro-3aH-[1,3]thiazolo[4,5-d]pyrimidin-7-one
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Overview
Description
3-(2-methylphenyl)-6-phenyl-2,5-disulfanylidene-2H,3H,4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one; triethylamine is a complex heterocyclic compound It features a thiazolo[4,5-d]pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms
Preparation Methods
The synthesis of 3-(2-methylphenyl)-6-phenyl-2,5-disulfanylidene-2H,3H,4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate thioamide and amidine precursors under specific conditions. For instance, the reaction might involve heating the precursors in the presence of a base such as triethylamine, which acts as a catalyst . Industrial production methods often employ similar synthetic routes but are optimized for higher yields and purity, often using advanced techniques like microwave irradiation and high-throughput screening .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, where reagents like alkyl halides can introduce alkyl groups.
Scientific Research Applications
3-(2-methylphenyl)-6-phenyl-2,5-disulfanylidene-2H,3H,4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Materials Science: Its unique structural properties make it useful in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like cyclin-dependent kinases (CDKs) by binding to their active sites, thereby blocking their activity and leading to cell cycle arrest . The compound’s sulfur atoms can also form strong interactions with metal ions, which can be exploited in various catalytic processes .
Comparison with Similar Compounds
Similar compounds include other thiazolo[4,5-d]pyrimidine derivatives, such as:
3,5-diaryl-thiazolo[4,5-d]pyrimidin-7-ones: These compounds also exhibit significant biological activity and are studied for their anticancer properties.
Thiazolo[3,2-a]pyrimidines: These derivatives have shown promise in various therapeutic applications, including as antimicrobial and anti-inflammatory agents.
The uniqueness of 3-(2-methylphenyl)-6-phenyl-2,5-disulfanylidene-2H,3H,4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H30N4OS3 |
---|---|
Molecular Weight |
486.7 g/mol |
IUPAC Name |
N,N-diethylethanamine;3-(2-methylphenyl)-6-phenyl-2,5-bis(sulfanylidene)-4,7a-dihydro-3aH-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C18H15N3OS3.C6H15N/c1-11-7-5-6-10-13(11)21-15-14(25-18(21)24)16(22)20(17(23)19-15)12-8-3-2-4-9-12;1-4-7(5-2)6-3/h2-10,14-15H,1H3,(H,19,23);4-6H2,1-3H3 |
InChI Key |
JVDCRYFEKQEJPS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.CC1=CC=CC=C1N2C3C(C(=O)N(C(=S)N3)C4=CC=CC=C4)SC2=S |
Origin of Product |
United States |
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